Pridinol
Overview
Description
Pridinol is a centrally acting muscle relaxant that has been used for decades to treat muscle pain associated with muscle tightness. It is known for its anticholinergic properties, which help in attenuating polysynaptic reflexes. This compound is commonly used as an antiparkinsonian and anticholinergic drug .
Mechanism of Action
Target of Action
Pridinol primarily targets acetylcholine receptors in the brain . Acetylcholine is a neurotransmitter that plays a crucial role in muscle contraction and relaxation. By targeting these receptors, this compound can influence muscle activity.
Mode of Action
This compound acts as an atropine-like muscle relaxant . It is thought to block acetylcholine receptors in the brain, leading to the relaxation of skeletal muscle . This interaction with its targets results in the alleviation of muscle tightness and associated pain .
Biochemical Pathways
It is known that this compound’s atropine-like mechanism of action influences both smooth and striated muscles . This effect is used for the treatment of skeletal muscle tension of both central and peripheral origin .
Result of Action
The primary result of this compound’s action is the relaxation of skeletal muscle . By blocking acetylcholine receptors, this compound reduces muscle tightness and associated pain . This makes it an effective treatment for conditions involving muscle spasm and tension .
Biochemical Analysis
Biochemical Properties
Pridinol exerts its effects via an anticholinergic mechanism . It interacts with various enzymes and proteins, particularly those involved in muscle contraction and relaxation . The nature of these interactions is largely inhibitory, as this compound acts to relax muscle tension .
Cellular Effects
In terms of cellular effects, this compound influences cell function by modulating muscle contraction at the cellular level . It may impact cell signaling pathways related to muscle contraction and relaxation, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its anticholinergic action . It exerts its effects at the molecular level by binding to and inhibiting the action of certain enzymes involved in muscle contraction . This can lead to changes in gene expression related to muscle function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to have a half-life ranging from 8.97 to 34.85 hours . This suggests that this compound is relatively stable and does not degrade quickly in the body .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage
Preparation Methods
Synthetic Routes and Reaction Conditions
Pridinol can be synthesized through several methods. One common method involves the reaction of methyl acrylate with piperidine to obtain methyl 3-(1-piperidyl) propionate. This intermediate is then reacted with phenyl magnesium bromide (a Grignard reagent) to produce this compound. The final product, this compound mesylate, is obtained by reacting this compound with methanesulfonic acid in an ether solvent .
Another method involves using chloroethanol as a raw material. Chloroethanol reacts with piperidine to form 2-piperidyl ethanol, which is then brominated. The brominated product reacts with magnesium to form a Grignard reagent, which is then reacted with benzophenone to yield this compound. The this compound is then reacted with methanesulfonic acid in ethanol to form this compound mesylate .
Industrial Production Methods
The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for yield, cost, and safety. The process involves multiple steps, including the preparation of intermediates, Grignard reactions, and salt formation, all carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pridinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pridinol has a wide range of scientific research applications:
Comparison with Similar Compounds
Pridinol is similar to other anticholinergic muscle relaxants, such as:
Cyclobenzaprine: Used for muscle spasms but has a different chemical structure.
Orphenadrine: Another muscle relaxant with anticholinergic properties.
Methocarbamol: Used for muscle pain but works through a different mechanism.
Uniqueness
This compound is unique in its specific anticholinergic mechanism and its effectiveness in treating both central and peripheral muscle spasms. Its ability to block acetylcholine receptors distinguishes it from other muscle relaxants that may work through different pathways .
Properties
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXCLMGKHJWMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6856-31-1 (monomesylate), 968-58-1 (mono-hydrochloride) | |
Record name | Pridinol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045090 | |
Record name | Pridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
MW: 391.52. Crystals, mp 152.5-155.0 °C. Sparingly sol in water /Methanesulfonate/, Soluble in acetone | |
Record name | PRIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
511-45-5 | |
Record name | Pridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pridinol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pridinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pridinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403797 | |
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Record name | pridinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pridinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E75Q6SUUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PRIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120-121 °C | |
Record name | PRIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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